molecular formula C25H24ClN3O5 B2700661 5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442650-08-0

5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No. B2700661
CAS RN: 442650-08-0
M. Wt: 481.93
InChI Key: OTAWPDAIHUNHDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Antifungal Applications

Quinoline derivatives, including the compound , have demonstrated antifungal properties . Researchers have explored their efficacy against various fungal pathogens, such as Candida species and Aspergillus. The compound’s mechanism of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways.

Antibacterial Potential

The quinoline moiety has been investigated for its antibacterial activity against Gram-positive and Gram-negative bacteria . Researchers have studied its effects on bacterial growth, biofilm formation, and resistance mechanisms. The compound’s structural features may contribute to its antibacterial properties.

Antiviral Studies

Quinoline-based compounds, including the one described, have shown promise as antiviral agents . Their activity against viruses such as herpes simplex virus (HSV), influenza, and human immunodeficiency virus (HIV) has been explored. Mechanisms of action may involve inhibition of viral enzymes or interference with viral replication.

Anticancer Investigations

The quinoline scaffold has attracted attention in cancer research due to its potential anticancer effects . Scientists have evaluated derivatives for their cytotoxicity against various cancer cell lines. The compound’s ability to induce apoptosis, inhibit cell proliferation, or target specific signaling pathways merits further exploration.

Malaria Treatment

Quinoline derivatives historically played a crucial role in treating malaria . While chloroquine (a related compound) was widely used, emerging resistance necessitates the search for novel antimalarial agents. Investigating the compound’s activity against Plasmodium species could provide valuable insights.

Cardiovascular Applications

Some quinoline-based compounds exhibit cardiovascular effects . Researchers have explored their impact on blood pressure regulation, vascular function, and cardiac health. Understanding their mechanisms of action may lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data .

Future Directions

The future directions for the research and development of this compound are not available in the retrieved data .

properties

IUPAC Name

5-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-33-21-12-16-11-17(25(26)27-18(16)14-22(21)34-2)20-13-19(15-7-4-3-5-8-15)28-29(20)23(30)9-6-10-24(31)32/h3-5,7-8,11-12,14,20H,6,9-10,13H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAWPDAIHUNHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

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